5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate
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Overview
Description
5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl): This compound shares the 1,1-dimethylethyl group but has a different core structure.
1H-Imidazole, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5: Another compound with a similar substituent but different core.
Uniqueness
5-(1,1-Dimethylethyl) 3-methyl 2,6-dihydro-2-methylpyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate is unique due to its specific combination of substituents and the pyrrolo[3,4-c]pyrazole core.
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-methyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)16-6-8-9(7-16)14-15(4)10(8)11(17)19-5/h6-7H2,1-5H3 |
InChI Key |
UNJJAJKFFUBXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)C(=O)OC |
Origin of Product |
United States |
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